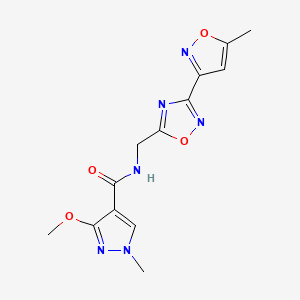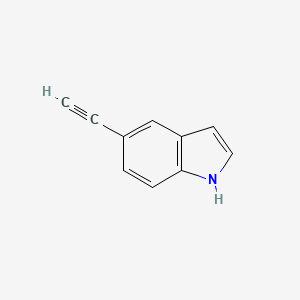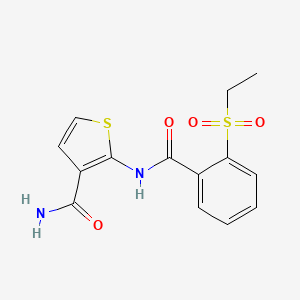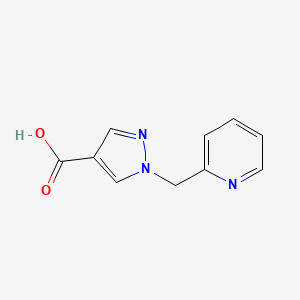
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known as PPM-18, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPM-18 is a pyrazole derivative that possesses a pyridine ring, which makes it a unique compound with diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Functionalization Reactions
Experimental and theoretical studies have explored the functionalization reactions of pyrazole-carboxylic acids and derivatives. The conversion of pyrazole-3-carboxylic acid into pyrazole-3-carboxamide through reaction with diamines demonstrates the compound's utility in synthesizing complex molecules. These studies shed light on the mechanistic aspects and potential applications in creating novel compounds with specified functionalities (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Structural Studies
Research on the synthesis, crystal structure, and computational study of pyrazole derivatives highlights their potential in molecular design. The characterization of new pyrazole derivatives, including studies on their thermodynamic properties and tautomeric forms, underlines the versatility of these compounds in scientific research. These investigations provide valuable insights into the stability and structural preferences of these molecules, which are crucial for designing materials with specific properties (Shen, Huang, Diao, & Lei, 2012).
Combinatorial Chemistry and Drug Discovery
The development of libraries of fused pyridine-carboxylic acids, including pyrazolo[3,4-b]pyridines, underscores the importance of these compounds in combinatorial chemistry and drug discovery. By facilitating the synthesis of diverse chemical entities, these libraries serve as a valuable resource for identifying new therapeutic agents. The ability to undergo standard combinatorial transformations makes these compounds particularly useful in the search for novel drugs (Volochnyuk et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the compound's application in materials science. Studies on pyrazole moieties indicate their potential in protecting metals against corrosion, an important aspect in extending the lifespan of metal components in various industries. The investigation of their inhibition efficiency and the underlying mechanisms offers insights into the design of more effective corrosion inhibitors (El Hajjaji et al., 2018).
Biomedical Applications
Research on pyrazolo[3,4-b]pyridines covers their synthesis and potential biomedical applications. These compounds, due to their heterocyclic structure, are explored for various therapeutic purposes, including as cyclin-dependent kinase (Cdk) inhibitors, which are critical in cancer treatment. The extensive study of these compounds' synthesis, structure, and applications provides a comprehensive overview of their significance in medicinal chemistry (Donaire-Arias et al., 2022).
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUZKMFQFRDGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)
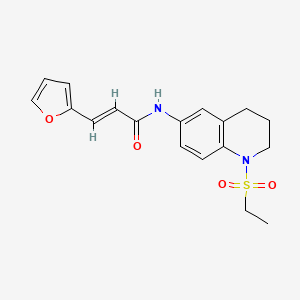

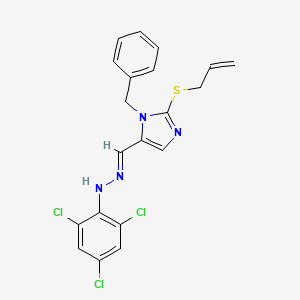
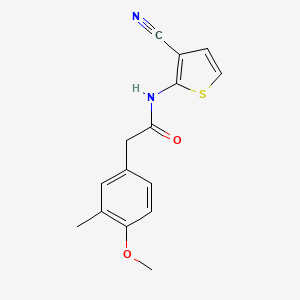
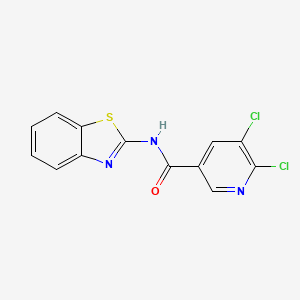
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2761266.png)
